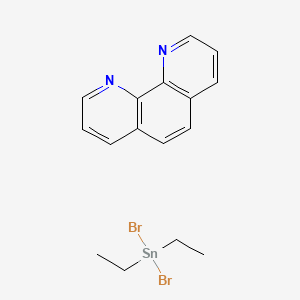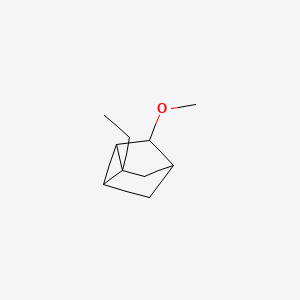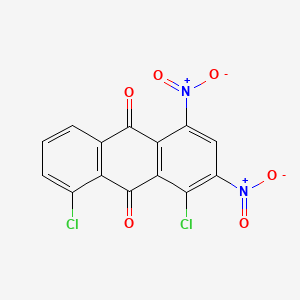
1,8-Dichloro-4,-dinitroanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dichloro-4,5-dinitroanthraquinone is an organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two nitro groups attached to the anthraquinone core
準備方法
Synthetic Routes and Reaction Conditions
1,8-Dichloro-4,5-dinitroanthraquinone can be synthesized through a multi-step process involving the chlorination and nitration of anthraquinone. The typical synthetic route includes:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1 and 8 positions.
Nitration: The chlorinated anthraquinone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.
Industrial Production Methods
Industrial production of 1,8-dichloro-4,5-dinitroanthraquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,8-Dichloro-4,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Diaminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学的研究の応用
1,8-Dichloro-4,5-dinitroanthraquinone has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antibacterial agent and its mechanism of action against resistant bacterial strains.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1,8-dichloro-4,5-dinitroanthraquinone involves its interaction with bacterial enzymes. It has been identified as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Gram-positive bacteria . The nitro groups play a crucial role in binding to the nucleotide-binding site of PPAT, leading to the inhibition of bacterial growth. This compound exhibits bacteriostatic effects, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.
類似化合物との比較
1,8-Dichloro-4,5-dinitroanthraquinone can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but with hydroxyl groups instead of chlorine atoms.
1,8-Dihydroxyanthraquinone: Known for its use in the treatment of psoriasis and as a precursor for other therapeutic agents.
1,8-Dichloroanthraquinone: Lacks the nitro groups and has different chemical properties and applications.
The uniqueness of 1,8-dichloro-4,5-dinitroanthraquinone lies in its combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
84713-11-1 |
|---|---|
分子式 |
C14H4Cl2N2O6 |
分子量 |
367.1 g/mol |
IUPAC名 |
1,8-dichloro-2,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O6/c15-6-3-1-2-5-9(6)14(20)11-10(13(5)19)7(17(21)22)4-8(12(11)16)18(23)24/h1-4H |
InChIキー |
YTTLIFSUZNRABS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC(=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


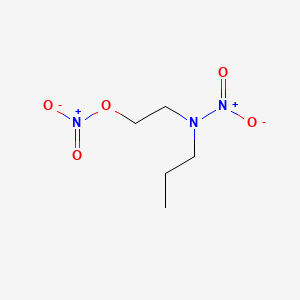
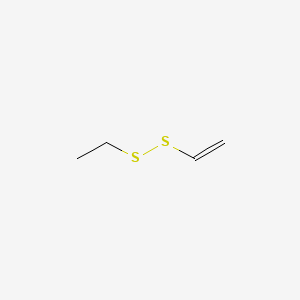
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
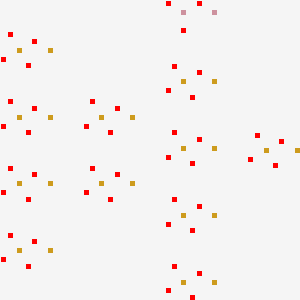
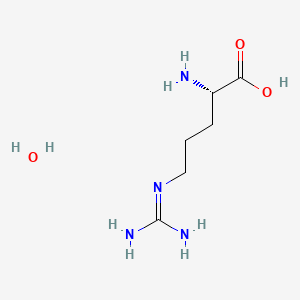
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
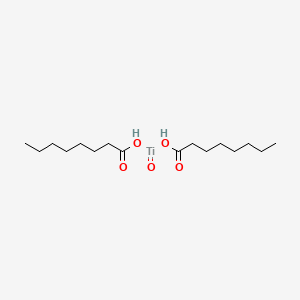
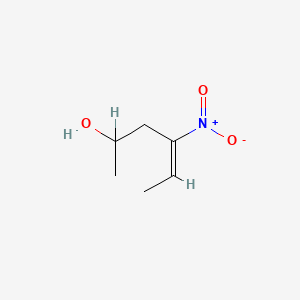
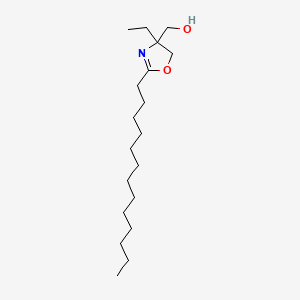
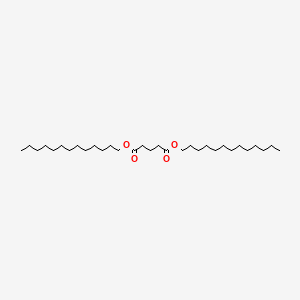
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
